molecular formula C7H5F3O2S B11719733 Methyl 2-(trifluoromethyl)thiophene-3-carboxylate

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate

Cat. No.: B11719733
M. Wt: 210.18 g/mol
InChI Key: OYONUKOBXWFJOV-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a trifluoromethyl (-CF₃) group at position 2 and a methyl ester (-COOCH₃) at position 3. The CF₃ group confers electron-withdrawing properties, modulating the electron density of the thiophene ring, while the ester group enhances solubility in organic solvents. This compound is frequently utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity in cross-coupling reactions .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S/c1-12-6(11)4-2-3-13-5(4)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYONUKOBXWFJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trifluoromethyl)thiophene-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)thiophene-3-carboxylic acid with methanol in the presence of a catalyst. This esterification reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H6F3O2S
  • Molecular Weight : Approximately 240.2 g/mol
  • Structure : The compound features a thiophene ring with a trifluoromethyl group and a carboxylate ester, which enhances its lipophilicity and metabolic stability.

Pharmaceutical Applications

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate has garnered attention for its potential in drug development:

  • Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties, particularly against resistant strains such as Mycobacterium tuberculosis and Staphylococcus aureus. Its trifluoromethyl group enhances interaction with biological targets, making it effective as an antimicrobial agent.
  • Antitumor Properties : Studies have shown that this compound demonstrates cytotoxic effects on various cancer cell lines. For instance, in vitro assays reveal significant reductions in cell viability in glioblastoma cells, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in bacterial metabolism, which could lead to therapeutic applications against antibiotic-resistant infections.

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

  • Organic Electronics : The compound's structural characteristics make it suitable for the development of organic light-emitting diodes (OLEDs) and conductive polymers. Its ability to form stable thin films can be advantageous in electronic device fabrication.

To illustrate the antimicrobial efficacy of this compound compared to other compounds, the following table summarizes Minimum Inhibitory Concentration (MIC) values against key bacterial strains:

CompoundMIC (µg/mL)Activity Against
This compoundTBDMycobacterium tuberculosis
Compound A0.16MRSA
Compound B0.25Mycobacterium tuberculosis

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    A study evaluated the cytotoxic effects of this compound on human glioblastoma cells. The results showed a dose-dependent decrease in cell viability:
    Concentration (µM)% Cell Viability
    1085
    2565
    5045
    10015
    This data indicates significant potential for further development as an anticancer agent.
  • Antimicrobial Efficacy :
    In a comparative study against resistant bacterial strains, this compound demonstrated promising antibacterial activity, warranting further investigation into its mechanisms of action and therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name Substituents (Thiophene Positions) Key Properties/Applications
Methyl 2-(trifluoromethyl)thiophene-3-carboxylate (Target) 2: -CF₃; 3: -COOCH₃ Moderate lipophilicity; electron-deficient ring; used in Suzuki couplings .
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate () 2: -NH₂; 3: -COOEt; 4: -Ph-CF₃ Increased polarity (NH₂); higher lipophilicity (COOEt); potential for H-bonding .
Methyl 2-((N-(3-bromopropyl)-4-methylphenyl)sulfonamido)thiophene-3-carboxylate () 2: -SO₂NH(CH₂)₃Br; 3: -COOCH₃ Bulky substituents; bromine enables alkylation; lower solubility in polar solvents .
Methyl 2-(benzo[d][1,3]dioxole-5-carbonylamino)-4-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate () 2: -CONH-benzodioxole; 4: -CH₃; 5: -CONH-Ph-CF₃ High polarity (carbamoyl); π-π interactions (benzodioxole); drug discovery applications .

Physicochemical Properties

  • Lipophilicity (logP): The target compound’s CF₃ and methyl ester groups contribute to moderate lipophilicity (estimated logP ~2.5). Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate () has a higher logP (~3.0) due to the ethyl ester and trifluoromethylphenyl group, while the amino group slightly counteracts this by increasing polarity . The sulfonamido-bromopropyl derivative () exhibits higher logP (~3.8) owing to its bulky hydrophobic substituents .
  • Solubility: The target compound is sparingly soluble in water but dissolves well in THF, DCM, and DMF. The benzodioxole-containing analog () shows reduced solubility in non-polar solvents due to hydrogen-bonding carbamoyl groups .
  • Reactivity: The CF₃ group in the target compound directs electrophilic substitutions to the 5-position of the thiophene ring. Bromine in the sulfonamido derivative () facilitates nucleophilic substitutions or cross-couplings . The amino group in ’s compound enables diazotization or acylation reactions .

Biological Activity

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate is a compound with significant biological activity, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a trifluoromethyl group and a carboxylate ester. Its molecular formula is C₇H₆F₃O₂S, with a molecular weight of approximately 240.2 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.

Overview of Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. Studies suggest that its lipophilic nature allows it to penetrate bacterial membranes effectively, enhancing its antimicrobial properties .
  • Anticancer Properties : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells. The presence of the trifluoromethyl group is correlated with increased cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : this compound has been identified as an inhibitor of specific bacterial enzymes involved in metabolic pathways. This inhibition could pave the way for developing therapeutic agents against resistant bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The trifluoromethyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity.
  • Electrophilic Interactions : The compound may participate in electrophilic reactions that modify enzyme activity, which is critical for its antimicrobial effects.
  • Increased Lipophilicity : The lipophilic character due to halogen substituents facilitates better cell membrane penetration, leading to improved bioavailability and efficacy against microbial targets .

Antimicrobial Activity

A study assessed the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis H37Rv using the microplate Alamar blue assay (MABA). Results indicated that compounds with MIC values below 1 μg/mL were further tested for mammalian cell cytotoxicity using Vero cells. The selectivity index (SI), calculated as IC₅₀/MIC, demonstrated a favorable safety profile for several derivatives .

CompoundMIC (μg/mL)IC₅₀ (μg/mL)Selectivity Index
This compound<1>1000>1000
Reference Compound (Isoniazid)0.0510200

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF-7, MDA-MB-231) showed that this compound exhibited significant antiproliferative effects. The compound demonstrated an IC₅₀ value of approximately 1.31 μM against MCF-7 cells, indicating substantial cytotoxic potential .

Cell LineIC₅₀ (μM)
MCF-71.31
MDA-MB-2310.37

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